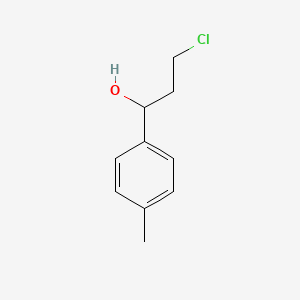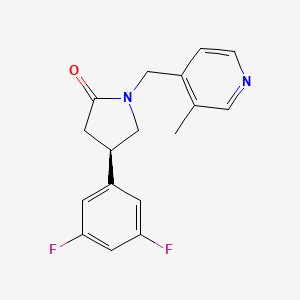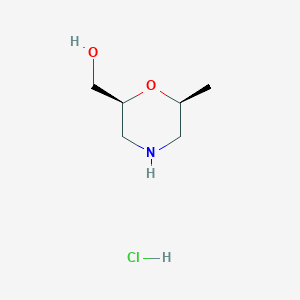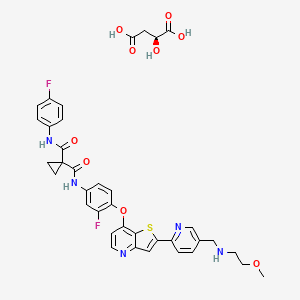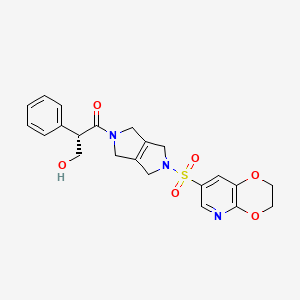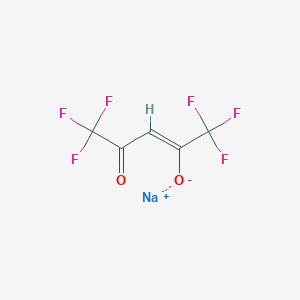
Desdifluoro dolutegravir
概要
説明
Desdifluoro dolutegravir is a derivative of dolutegravir, an antiviral agent used primarily in the treatment of HIV-1 infections. Dolutegravir is an integrase strand transfer inhibitor that prevents the integration of viral DNA into the host cell genome, thereby inhibiting viral replication . This compound is a modified version of dolutegravir, where the fluorine atoms have been removed, potentially altering its pharmacokinetic and pharmacodynamic properties.
科学的研究の応用
Desdifluoro dolutegravir has several scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorine removal on drug properties.
Biology: Investigated for its potential antiviral activity and interactions with biological targets.
Medicine: Explored as a potential alternative to dolutegravir with different pharmacokinetic properties.
Industry: Utilized in the development of new drug formulations and delivery systems
作用機序
Unii-PN3N2K4nap, also known as Desdifluoro Dolutegravir , is a chemical compound with the molecular formula C20H21N3O5 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
生化学分析
Biochemical Properties
Unii-PN3N2K4nap plays a role in biochemical reactions, particularly as it relates to the treatment of HIV infection .
Cellular Effects
The effects of Unii-PN3N2K4nap on various types of cells and cellular processes are complex. It has been shown to potently inhibit HIV replication in cells such as peripheral blood mononuclear cells (PBMCs), MT-4 cells, and CIP4 cells infected with a self-inactivating PHIV lentiviral vector .
Molecular Mechanism
The molecular mechanism of action of Unii-PN3N2K4nap is linked to its role as an impurity of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor . It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of desdifluoro dolutegravir involves multiple steps, starting from a benzyl-protected pyran. The process includes six chemical transformations using continuous flow reactors, which significantly reduce the overall reaction time compared to batch processes . The key steps involve constructing a pyridone ring, cyclizing it with 3-®-amino-1-butanol, and performing sequential chemical reactions to form the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar methods to those used for dolutegravir, utilizing continuous flow chemistry to optimize yield and reduce production time. This method allows for the telescoping of multiple steps, improving overall efficiency .
化学反応の分析
Types of Reactions
Desdifluoro dolutegravir undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
類似化合物との比較
Similar Compounds
Dolutegravir: The parent compound, an integrase strand transfer inhibitor used in HIV treatment.
Raltegravir: Another integrase inhibitor with a similar mechanism of action.
Elvitegravir: A first-generation integrase inhibitor with a different resistance profile.
Bictegravir: A second-generation integrase inhibitor with improved resistance characteristics.
Cabotegravir: A recently approved integrase inhibitor with long-acting properties
Uniqueness
Desdifluoro dolutegravir is unique due to the absence of fluorine atoms, which may result in different pharmacokinetic and pharmacodynamic properties compared to its fluorinated counterpart. This modification could potentially lead to variations in drug absorption, distribution, metabolism, and excretion, making it a valuable compound for further research and development .
特性
IUPAC Name |
(3S,7R)-N-benzyl-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-12-7-8-28-15-11-22-10-14(17(24)18(25)16(22)20(27)23(12)15)19(26)21-9-13-5-3-2-4-6-13/h2-6,10,12,15,25H,7-9,11H2,1H3,(H,21,26)/t12-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVKFSFDIFAQFP-DOMZBBRYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2244161-71-3 | |
| Record name | Desdifluoro dolutegravir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244161713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESDIFLUORO DOLUTEGRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN3N2K4NAP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


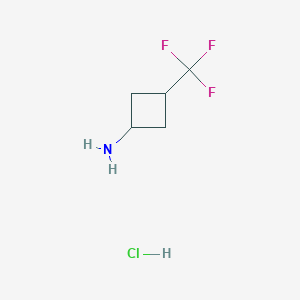
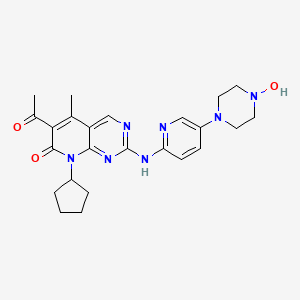
![4-Bromothieno[3,2-C]pyridin-6-amine](/img/structure/B3325877.png)
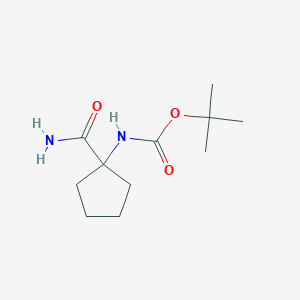
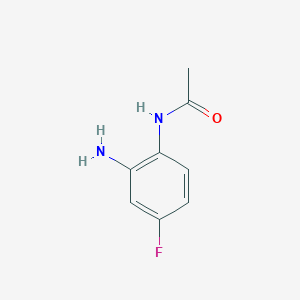
![Tert-butyl 2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B3325890.png)
